molecular formula C7H10N2O2 B1602366 2-(2-methyl-1H-imidazol-1-yl)propanoic acid CAS No. 782414-84-0

2-(2-methyl-1H-imidazol-1-yl)propanoic acid

Cat. No.: B1602366
CAS No.: 782414-84-0
M. Wt: 154.17 g/mol
InChI Key: ZXVMXMYFWOQFOM-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-imidazol-1-yl)propanoic acid (CAS Registry Number: 782414-84-0) is a high-purity chemical compound supplied for research and development purposes. This molecule features an imidazole heterocycle, a scaffold of significant importance in medicinal chemistry. Heterocyclic compounds are fundamental in pharmaceutical development, with over 85% of all FDA-approved drug molecules containing a heterocyclic ring due to their enhanced physical characteristics and biological activity . The imidazole ring, in particular, is a common structural motif in a wide range of biologically active molecules and is found in many natural products and important biological building blocks, such as the amino acid histidine . As a substituted imidazole derivative, this propanoic acid serves as a valuable intermediate for researchers exploring new compounds, particularly in the fields of anticancer and antimicrobial agent development . Its structure makes it a versatile building block for the synthesis of more complex molecules that may interact with specific enzymes, receptors, and biological pathways . This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should consult the Safety Data Sheet (SDS) prior to use .

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5(7(10)11)9-4-3-8-6(9)2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVMXMYFWOQFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588509
Record name 2-(2-Methyl-1H-imidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782414-84-0
Record name 2-(2-Methyl-1H-imidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution of Halo-Propanoate Esters with Imidazole Derivatives

A common synthetic approach to related imidazole propanoates involves nucleophilic substitution of a halogenated propanoate ester with an imidazole ring nitrogen acting as the nucleophile.

Step Reagents Conditions Mechanism Outcome
1 Ethyl 2-bromo-2-methylpropanoate + 2-methylimidazole Potassium carbonate base, DMF solvent, room temp to 80°C Nucleophilic substitution (SN2) Formation of ethyl 2-(2-methyl-1H-imidazol-1-yl)propanoate
2 Hydrolysis of ester Acidic or basic aqueous conditions Ester hydrolysis Conversion to 2-(2-methyl-1H-imidazol-1-yl)propanoic acid

This method is widely applied in laboratory and industrial settings due to its straightforward reaction pathway and good yields. The base deprotonates the imidazole nitrogen, enhancing nucleophilicity, which then attacks the electrophilic carbon of the haloester, displacing the halide.

Direct Acylation of 2-Methylimidazole with Propanoic Acid Derivatives

Another route involves direct acylation or amidation reactions where 2-methylimidazole is reacted with activated propanoic acid derivatives such as acid chlorides or anhydrides.

Step Reagents Conditions Notes
1 2-Methylimidazole + Propanoyl chloride Anhydrous conditions, base (e.g., triethylamine), low temperature Formation of N-acyl imidazole intermediate
2 Hydrolysis or further modification Controlled aqueous workup Yields this compound

This method requires careful control of moisture and temperature to prevent side reactions and maximize selectivity.

Multi-Step Synthesis via Imidazole Ring Formation and Subsequent Side Chain Introduction

Recent literature on imidazole synthesis highlights advanced methods for constructing substituted imidazoles with ester or acid functionalities at the C-2 position. These methods involve cyclization strategies starting from α-azidoenones, imidamides, or hydroxylamine derivatives, followed by functional group transformations.

  • For example, condensation of N-Boc-imidamides with α-azidoenones under heating in acetonitrile can form substituted imidazoles bearing ester groups at C-2, which can be further hydrolyzed to the acid form.
  • Alternatively, cyclization of N-hydroxyimidamides with chloro-2-propanone yields NH-imidazoles with ester moieties at C-2, which can be hydrolyzed to the corresponding acids.

These methods are advantageous for introducing diverse substituents and achieving regioselective functionalization on the imidazole ring, allowing access to this compound analogs with high purity.

Specific Experimental Procedure from Recent Research

A detailed experimental synthesis related to this compound derivatives involves:

  • Dissolving 2-methylimidazole derivative in ethanol.
  • Mixing with propionic acid in methanol.
  • Heating the mixture at approximately 80°C for 1.35 hours.
  • Cooling the reaction mixture to induce crystallization.
  • Filtering and washing the precipitate with ice-cold water.
  • Recrystallizing the crude product from alcohol to obtain pure crystals.

This procedure emphasizes mild heating, solvent choice, and recrystallization to ensure high purity and yield of the acid product.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
Nucleophilic substitution Ethyl 2-bromo-2-methylpropanoate + 2-methylimidazole Base (K2CO3), DMF, 25-80°C Simple, scalable, good yields Requires haloester precursor
Direct acylation 2-Methylimidazole + Propanoyl chloride Anhydrous, base, low temp Direct, fewer steps Sensitive to moisture, side reactions possible
Cyclization from imidamides/azidoenones N-Boc-imidamides + α-azidoenones Heating in acetonitrile, catalyst-free High regioselectivity, diverse substitution Multi-step, complex intermediates
Ethanol/methanol reflux with propionic acid Imidazole derivative + propionic acid 80°C, 1.3-1.5 hr reflux Mild conditions, good crystallization Longer reaction time, solvent removal needed

Research Findings and Notes

  • The nucleophilic substitution method is well-documented and forms the backbone of most industrial syntheses due to its robustness and scalability.
  • Recent advances in imidazole ring synthesis allow for more complex substitution patterns, enabling the preparation of this compound derivatives with additional functional groups.
  • Purification by recrystallization from alcohols and washing with cold water is critical to remove impurities and obtain high-purity product.
  • Reaction temperatures typically range from 70°C to 80°C, balancing reaction rate and product stability.
  • The choice of solvent (ethanol, methanol, DMF) influences solubility and reaction kinetics.
  • Use of bases such as potassium carbonate facilitates nucleophilic substitution by deprotonating the imidazole nitrogen.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-imidazol-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Imidazolines.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Overview : The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its imidazole ring structure is known for its ability to interact with biological targets, making it valuable in drug design.

Applications :

  • Antifungal Agents : Research indicates that derivatives of imidazole, including this compound, exhibit antifungal properties by inhibiting fungal growth through enzyme interaction.
  • Anticancer Agents : Studies have shown that compounds with imidazole structures can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited significant cytotoxicity against multiple myeloma cells, highlighting its potential as an anticancer agent .

Biological Studies

Overview : The compound is utilized in various biological research applications due to its ability to modulate enzyme activity and receptor binding.

Applications :

  • Enzyme Inhibition Studies : It plays a role in understanding enzyme kinetics and inhibition mechanisms, particularly in proteomics.
  • Binding Affinity Studies : Research has focused on the compound's interaction with different proteins and receptors, indicating its potential as a biochemical tool for exploring biochemical pathways.

Data Table: Biological Activity Insights

Study FocusFindingsReference
Enzyme InteractionCompetitive inhibition observed with specific enzymes
Receptor BindingHigh binding affinity to target receptors
CytotoxicityInduces apoptosis in cancer cell lines

Material Science

Overview : The unique chemical properties of this compound make it suitable for developing new materials.

Applications :

  • Polymer Development : The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
  • Coatings : Its chemical reactivity allows for the formulation of advanced coatings with protective properties against environmental degradation.

Agricultural Chemistry

Overview : In agricultural chemistry, this compound is explored for its potential in developing agrochemicals.

Applications :

  • Herbicides and Pesticides : Research indicates that imidazole derivatives can be effective as herbicides due to their selective toxicity towards certain plant species.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 2-(2-methyl-1H-imidazol-1-yl)propanoic acid and related imidazole derivatives.

Table 1: Comparative Analysis of Imidazole-Based Propanoic Acid Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-methylimidazole, propanoic acid chain C₇H₁₀N₂O₂ 154.17 Agrochemicals, APIs; DMSO/DMF solubility
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid 1-methylimidazole, thioether linkage C₇H₁₀N₂O₂S 186.23 Improved synthesis yield (Scheme 3); biochemical probes
3-(2-Nitro-1H-imidazol-1-yl)propanoic acid 2-nitroimidazole, propanoic acid chain C₆H₇N₃O₄ 185.14 Electron-withdrawing nitro group; synthetic challenges
2-(2-Phenyl-1H-imidazol-1-yl)propanoic acid 2-phenylimidazole, propanoic acid chain C₁₂H₁₂N₂O₂ 216.24 Increased hydrophobicity; higher steric bulk
UK 38,485 (3-(1H-imidazol-1-yl-methyl)-2-methyl-1H-indole-1-propanoic acid) Indole-imidazole hybrid C₁₄H₁₅N₃O₂ 257.29 Thromboxane synthetase inhibitor; cardioprotective effects in ischemia
2-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]propanoic acid 4,5-diphenylimidazole, thioether linkage C₁₈H₁₆N₂O₂S 324.40 High steric hindrance; potential enzyme inhibition

Structural and Electronic Differences

  • In contrast, 2-nitro derivatives (e.g., CAS 97762-32-8) exhibit electron-withdrawing effects, lowering pKa and altering reactivity . Thioether linkages (e.g., 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid) introduce sulfur atoms, which may improve metabolic stability compared to oxygen-based linkages . Phenyl and diphenyl substituents (e.g., ) increase hydrophobicity and steric bulk, affecting membrane permeability and target binding .

Key Research Findings

  • Thioether linkages improve resistance to enzymatic degradation compared to ethers, as seen in 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid . Bulkier substituents (e.g., diphenyl groups in ) reduce solubility but increase binding affinity in hydrophobic enzyme pockets .
  • Industrial Relevance: The target compound’s hydrochloride salt (CAS 1214028-80-4) is marketed for agrochemical and API synthesis, underscoring its scalability . Derivatives like 2-(2-phenyl-1H-imidazol-1-yl)propanoic acid (CAS 1248743-01-2) are explored in medicinal chemistry for kinase inhibition .

Biological Activity

2-(2-methyl-1H-imidazol-1-yl)propanoic acid, a compound characterized by its unique imidazole structure, has garnered attention for its potential biological activities. This article synthesizes current research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C7H10N2O2
  • Molecular Weight : 154.17 g/mol
  • Classification : Carboxylic acid derivative with an imidazole moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Candida albicans0.0048 mg/mL

These results suggest that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as S. aureus and Gram-negative bacteria like E. coli .

The mechanism by which this compound exerts its antimicrobial effects is primarily through the disruption of bacterial cell membranes and inhibition of essential metabolic pathways. The imidazole ring is believed to interact with the microbial cell wall components, leading to increased permeability and eventual cell lysis .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of synthesized imidazole derivatives, including this compound, demonstrated significant antibacterial activity against multi-drug resistant strains. The study reported that compounds with modifications on the imidazole ring showed enhanced potency, indicating that structural variations can influence biological activity .

Case Study 2: Antifungal Properties

In another investigation focusing on antifungal activity, this compound was tested against common fungal pathogens. The results indicated effective inhibition of Candida species, with MIC values comparable to established antifungal agents .

Safety and Toxicology

While the antimicrobial properties are promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that the compound exhibits low toxicity in vitro; however, further in vivo studies are needed to establish a comprehensive safety profile.

Q & A

Basic: What synthetic strategies are optimal for preparing 2-(2-methyl-1H-imidazol-1-yl)propanoic acid, and how can reaction by-products be minimized?

Answer:
The synthesis of imidazole-substituted propanoic acids often involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid were synthesized by reacting 3-bromopropanoic acid with methimazole under basic conditions (e.g., using DABCO as a catalyst) to favor substitution at the sulfur atom . For the target compound, a similar approach could involve alkylation of 2-methylimidazole with a propanoic acid derivative (e.g., 3-bromopropanoic acid). Key considerations include:

  • Reagent stoichiometry : A 1:1.2 molar ratio of imidazole to bromoacid to drive the reaction to completion.
  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/methanol) or recrystallization (using ethanol/water) to remove unreacted starting materials and by-products like N-alkylated isomers .

Basic: What analytical techniques are most effective for characterizing this compound and confirming its purity?

Answer:
A combination of spectroscopic and chromatographic methods is recommended:

  • NMR spectroscopy : 1^1H and 13^13C NMR can confirm the imidazole ring substitution pattern and propanoic acid linkage. For example, the methyl group on the imidazole ring typically resonates at δ 2.4–2.6 ppm, while the carboxylic acid proton appears as a broad peak at δ 10–12 ppm .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) can separate the target compound from impurities. Gradient elution (water/acetonitrile with 0.1% TFA) is effective for resolving polar derivatives .
  • Mass spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]+^+ expected at m/z 183.1) and detect trace impurities .

Basic: How does the stability of this compound vary under different pH conditions, and what storage protocols are recommended?

Answer:
The compound’s stability is pH-sensitive due to the carboxylic acid and imidazole functional groups:

  • Acidic conditions (pH < 3) : Protonation of the imidazole ring (pKa ~6.9) may reduce reactivity, but the carboxylic acid remains stable.
  • Basic conditions (pH > 8) : Deprotonation of the carboxylic acid (pKa ~4.2) increases solubility but risks esterification or decarboxylation over time .
    Storage recommendations :
  • Store at 4°C in airtight, amber vials under inert gas (N2_2 or Ar) to prevent oxidation.
  • Use desiccants to mitigate hygroscopicity, as moisture can accelerate degradation .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in biological systems?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure and interaction with biological targets:

  • HOMO-LUMO analysis : Predicts sites for nucleophilic/electrophilic attacks, such as the imidazole nitrogen or carboxylic oxygen.
  • Molecular docking : Simulate binding to enzymes (e.g., histidine decarboxylase) by aligning the imidazole ring with active-site metal ions or residues .
  • Solvent effects : Include implicit solvent models (e.g., PCM) to assess stability in aqueous environments .

Advanced: How can contradictory spectral data for this compound derivatives be resolved?

Answer:
Contradictions often arise from isomeric impurities or solvent effects. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1^1H and 13^13C shifts, distinguishing regioisomers (e.g., N1 vs. N3 alkylation) .
  • X-ray crystallography : Determine the absolute configuration of crystalline derivatives, as done for 4-[1-(2-hydroxypropyl)-imidazol-2-yl]benzoic acid .
  • Spiking experiments : Add authentic samples of suspected impurities (e.g., 2-(4-ethylphenyl)-propanoic acid) to identify co-eluting peaks in HPLC .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

  • Enzyme inhibition assays : Test inhibition of histidine-decarboxylase or diaminopimelic acid dehydrogenase using UV-Vis monitoring of cofactor depletion (e.g., NADH at 340 nm) .
  • Bacterial growth studies : Assess auxotrophy rescue in histidine-requiring strains (e.g., E. coli ATCC 25922) by supplementing minimal media with the compound .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to evaluate IC50_{50} values, ensuring concentrations ≤10 mM to avoid non-specific effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(2-methyl-1H-imidazol-1-yl)propanoic acid
Reactant of Route 2
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2-(2-methyl-1H-imidazol-1-yl)propanoic acid

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